
4-Piperidone
Overview
Description
4-Piperidone (C₅H₉NO) is a six-membered lactam ring containing a ketone group at the 4-position. It serves as a versatile scaffold in medicinal chemistry due to its structural flexibility and ability to undergo diverse functionalizations. Key applications include its role as a precursor in synthesizing analgesics (e.g., fentanyl) and its incorporation into bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties . The piperidone ring’s sofa conformation and electronic properties, such as frontier molecular orbital (FMO) distributions, further enhance its reactivity and binding affinity in drug design .
Mechanism of Action
Target of Action
Piperidin-4-one, also known as 4-Piperidone or 4-Piperidinone, is an organic compound that plays a significant role in the pharmaceutical industry . It is a key intermediate in the synthesis of various pharmaceutical drugs .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some piperidine derivatives have been reported to inhibit fungal ergosterol biosynthesis, which is crucial for maintaining the permeability and fluidity of fungal cell membranes .
Biochemical Pathways
Piperidin-4-one and its derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . These effects could be attributed to the compound’s interaction with multiple biochemical pathways involved in cell proliferation and metastasis.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Piperidin-4-one’s action depend on the specific targets and pathways it interacts with. For instance, piperidine derivatives have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities . These effects are likely the result of the compound’s interaction with specific molecular targets and biochemical pathways.
Action Environment
The action, efficacy, and stability of Piperidin-4-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
4-Piperidone plays a significant role in biochemical reactions, particularly in the synthesis of alkaloids and other complex organic molecules . It interacts with various enzymes and proteins, facilitating the formation of intermediate compounds that are crucial in the synthesis of pharmaceuticals. For instance, this compound is involved in the synthesis of fentanyl, a potent opioid analgesic . The interactions between this compound and enzymes such as cytochrome P450 are essential for its metabolic processing .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been observed to induce apoptosis and antiproliferative effects on human cancer cell lines, including prostate and lymphoma cancer cells . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound induces reactive oxygen species accumulation, mitochondrial depolarization, and activation of caspase-3/7, leading to cell death via the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes, such as cytochrome P450, facilitating its metabolic processing . The compound’s ability to induce apoptosis in cancer cells is attributed to its role as a proteasome inhibitor, increasing the levels of poly-ubiquitinated proteins and causing cell cycle alterations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes ring contraction and other transformations, leading to the formation of various metabolites. These metabolic processes are essential for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity. The transport mechanisms ensure that this compound reaches its target sites, facilitating its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential .
Biological Activity
4-Piperidone, also known as piperidin-4-one, is a cyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the various biological activities associated with this compound and its derivatives, supported by recent research findings and case studies.
Overview of this compound
This compound is characterized by its piperidine ring with a ketone functional group at the fourth position. This structural feature allows for diverse chemical modifications, leading to compounds with enhanced biological properties. The compound has been investigated for its potential applications in treating various diseases, particularly cancer and inflammatory conditions.
1. Antitumor Activity
Numerous studies have highlighted the antitumor properties of this compound derivatives. For instance, a series of Boc-piperidone chalcones demonstrated significant cytotoxicity against human colorectal and prostate cancer cell lines, with GI50 values ranging from 0.84 to 34.7 μg/mL . The mechanism of action appears to involve the induction of apoptosis and inhibition of NFκB activity, which are crucial pathways in cancer cell proliferation.
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | GI50 (μg/mL) | Mechanism of Action |
---|---|---|---|
Boc-piperidone chalcone | LoVo | 0.84 | Induces apoptosis |
Boc-piperidone chalcone | PC3 | 17.1 | Inhibits NFκB activity |
3,5-bis(2-fluorobenzylidene)-4-piperidone | Pancreatic Cancer | Not specified | Inhibits Notch signaling |
2. Anti-inflammatory Properties
Research indicates that certain derivatives of this compound possess anti-inflammatory effects. For example, compounds synthesized from this compound exhibited inhibition of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 cells . This suggests their potential utility in treating inflammatory diseases.
3. Antioxidant Activity
Some studies have reported that this compound derivatives exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases . These compounds showed effectiveness against various free radicals, indicating their potential role as therapeutic agents.
Case Study: Piperidin-4-one Derivatives in Cancer Research
A study conducted by Cheng et al. (2011) explored the enzymatic characteristics of various piperidin-4-one derivatives, particularly focusing on their selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1). This enzyme is implicated in hormone-dependent tumors such as breast and prostate cancer. The results indicated that these derivatives could serve as promising candidates for targeted cancer therapies due to their selective action against CARM1 .
Case Study: Antiproliferative Effects on Liver Cancer Cells
Another investigation assessed the antiproliferative effects of synthesized piperidin-4-one derivatives on liver cancer cell lines (HepG2, SMMC-7721). The study found that these compounds not only inhibited cell growth but also induced apoptosis, suggesting their potential as effective treatments for hepatic malignancies .
Scientific Research Applications
Anticancer Applications
4-Piperidone derivatives have been extensively studied for their anticancer properties. Several synthesized compounds exhibit potent cytotoxic effects against various cancer cell lines.
Synthesis of Anticancer Agents
- 3,5-Bis(arylidene)-4-piperidones : These compounds have shown promising antiproliferative properties against several cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431) cancers. The mechanism of action involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair. Notably, some derivatives displayed higher efficacy than 5-fluorouracil, a standard chemotherapy agent .
- Dimeric 4-Piperidones : Novel dimeric compounds have been synthesized that demonstrate significant cytotoxicity against colon cancer cell lines (HCT116 and HT29), with IC50 values in the low micromolar range. These compounds induce apoptosis in cancer cells, further establishing their potential as effective anticancer drugs .
Case Studies
- A study on 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) revealed its ability to inhibit tumor growth in pancreatic cancer models by affecting Notch signaling pathways, which are critical for tumor progression and angiogenesis .
- Another investigation demonstrated that conjugates of 3,5-bis(arylidene)-4-piperidone with sesquiterpene lactones significantly reduced glycolytic metabolism in cervical carcinoma cells, indicating a novel mechanism for tumor suppression .
Anti-inflammatory Properties
This compound derivatives also exhibit anti-inflammatory activities. Certain synthesized agents have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are widely used in pain management and treatment of hypertension.
Synthesis Techniques
The synthesis of N-substituted 4-piperidones involves several methods:
- Direct alkylation reactions.
- Condensation with dibasic acid esters.
These methods aim to produce high yields while maintaining cost-effectiveness .
Research indicates that this compound derivatives possess a range of biological activities beyond anticancer properties.
Antiviral Activity
Carbohydrate derivatives of piperidin-4-one have shown potential antiviral activity against viruses like cytomegalovirus and SARS-CoV-2, suggesting their utility in developing antiviral therapeutics .
Antioxidant Properties
Studies have indicated that certain piperidin-4-one derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects across various biological systems .
Data Tables
Application Area | Compound Type | Key Findings |
---|---|---|
Anticancer | 3,5-Bis(arylidene)-4-piperidones | Potent against HCT116, MCF7; higher efficacy than 5-FU |
Anti-inflammatory | COX inhibitors | Enhanced COX-2 selectivity compared to aspirin |
Pharmaceutical Intermediate | N-substituted 4-piperidones | Used in pain management and hypertension treatments |
Antiviral | Carbohydrate derivatives | Effective against cytomegalovirus and SARS-CoV-2 |
Antioxidant | Various derivatives | Significant antioxidant activity noted |
Q & A
Q. Basic: What are the standard synthetic routes for 4-Piperidone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
this compound is typically synthesized via cyclization of δ-valerolactam derivatives or catalytic hydrogenation of pyridine precursors. Key optimization strategies include:
- Catalyst selection : Use of palladium on carbon (Pd/C) for selective hydrogenation to minimize byproducts .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while acidic conditions (e.g., HCl) stabilize intermediates during cyclization .
- Temperature control : Maintaining 60–80°C during hydrogenation improves conversion rates without degrading the piperidone ring .
Checklist for Reproducibility :
Specify reagent grades (e.g., anhydrous solvents).
Include reaction monitoring (TLC/Raman tracking).
Provide troubleshooting notes for common side reactions (e.g., overhydrogenation).
Q. Advanced: How do N-substituent modifications influence this compound’s bioactivity?
Methodological Answer:
- Electron-withdrawing groups : Sulfonyl or trifluoromethyl substitutions enhance cytotoxicity by increasing electrophilicity and membrane permeability .
- Bulkier substituents : Arylidene groups at the 3,5-positions improve intercalation with DNA or enzyme active sites, as shown in molecular docking studies .
- Validation techniques :
Data Insight : N-acyl-3,5-bis(benzylidene)-4-piperidone derivatives exhibited 10-fold selectivity for squamous cell carcinomas over non-malignant cells .
Comparison with Similar Compounds
Structural and Reactivity Comparisons with Similar Compounds
Cyclohexanone and Cyclopentanone Derivatives
4-Piperidone derivatives are often compared to cyclohexanone and cyclopentanone analogs. For example:
- Reactivity: this compound derivatives like 3,5-bis(2-bromobenzylidene)-4-piperidone (2Br4PIP) exhibit higher electrophilicity than cyclohexanone (2BrCX) or cyclopentanone (2BrCP) analogs due to the electron-withdrawing lactam ring, accelerating reactions with nucleophiles like glutathione .
- Electronic Effects: Substituents on the piperidone nitrogen (e.g., N-methyl, N-benzyl) significantly alter HOMO localization, with electron-withdrawing groups (e.g., –CN, –CF₃) localizing HOMO on the exo double bonds, unlike cyclohexanone derivatives where HOMO distribution is less tunable .
Table 1: Reactivity and Electronic Properties of Selected Ketones
Compound | Core Structure | HOMO Localization | Reactivity with Nucleophiles |
---|---|---|---|
2Br4PIP | This compound | Exo double bonds, aromatic rings | High (t₁/₂ < 3 hours) |
2BrCX | Cyclohexanone | Uniform across ring | Moderate (t₁/₂ ~ 6 hours) |
2BrCP | Cyclopentanone | Central ketone region | Low (t₁/₂ > 12 hours) |
Antimicrobial Activity
This compound-based spirotriazoles (e.g., compounds 4a–u) demonstrate broad-spectrum antimicrobial activity, outperforming simpler triazole derivatives. Pyrimidinyl and thiazolyl substituents on the triazole nucleus enhance activity against Staphylococcus aureus and Candida albicans (MIC₉₀: 2–8 µg/mL), a feature absent in non-piperidine analogs .
Anti-Inflammatory Activity
This compound derivatives like EF31 (3,5-bis(2-pyridinylmethylidene)-4-piperidone) exhibit superior NF-κB inhibition (IC₅₀: 5 µM) compared to cyclohexanone-based analogs (IC₅₀: >50 µM) and curcumin. This is attributed to the piperidone ring’s ability to stabilize interactions with IκB kinase β, blocking nuclear translocation of NF-κB .
Table 2: Anti-Inflammatory Activity of Selected Compounds
Compound | Core Structure | NF-κB Inhibition (IC₅₀, µM) | TNF-α Suppression (%) |
---|---|---|---|
EF31 | This compound | 5 | 85 |
EF24 | This compound | 35 | 60 |
Curcumin | Diarylheptanoid | >50 | 40 |
Cyclohexanone MACs | Cyclohexanone | 45–60 | 50–65 |
Antitumor Activity
This compound derivatives such as 3,5-bis(arylidene)-4-piperidones (DAPs) show potent cytotoxicity (IC₅₀: 0.4–1.4 µM) against hematological cancers, surpassing cyclopentanone-based compounds. N-Acyl modifications (e.g., maleic or succinic anhydride derivatives) further enhance tumor selectivity by improving solubility and target binding .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Electron-donating groups (e.g., methoxy, fluoro) on the arylidene rings of this compound derivatives enhance DNA intercalation and topoisomerase inhibition, a trend less pronounced in cyclohexanone analogs .
- Ring Conformation: The sofa conformation of the this compound ring enables planar alignment with hydrophobic pockets in proteins (e.g., JAK/STAT kinases), unlike the chair conformation of cyclohexanone derivatives .
Preparation Methods
Preparation of 4-Piperidone Hydrochloride Hydrate via Etherification and Hydrolysis
One of the well-documented industrial methods involves a two-step process starting from N-Carbethoxy-4-piperidone:
Step 1: Etherification to 4,4-Dimethoxypiperidine
- N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate (TMOF) in methanol in the presence of p-toluene sulphonic acid (PTSA) as an acid catalyst.
- The reaction mixture is stirred initially at 30 °C, then heated gradually to 64 °C and maintained for 60 minutes.
- The product, 4,4-dimethoxypiperidine, is isolated by distillation under high vacuum with a yield of approximately 82.9% and purity of 99.05% by gas chromatography (GC).
Step 2: Hydrolysis to this compound Hydrochloride Hydrate
- 4,4-Dimethoxypiperidine is treated with concentrated hydrochloric acid (30%) at low temperature (10 °C), followed by gradual heating to 75 °C for 4 hours.
- The reaction progress is monitored by GC.
- After completion, hydrochloric acid is removed by vacuum distillation below 80 °C until a viscous slurry forms.
- Isopropyl alcohol is added, the mixture cooled to 5 °C, filtered, washed, and dried to yield this compound hydrochloride hydrate with a yield of 86.37% and assay purity of 98.08%.
Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | N-Carbethoxy-4-piperidone, TMOF, PTSA, MeOH | 30 → 64 | ~75 min total | 82.9 | 99.05 |
2 | 4,4-Dimethoxypiperidine, HCl (30%), IPA | 10 → 75 | 4 hours | 86.37 | 98.08 |
Synthesis of N-Substituted this compound via Ring-Closing of 1,5-Dichloro-3-pentanone and Primary Amines
This method focuses on preparing N-substituted 4-piperidones, including this compound itself (where the substituent is hydrogen), via a ring-closing reaction:
The starting material 1,5-dichloro-3-pentanone is either commercially purchased or synthesized in two steps:
- Chlorination of acrylic acid with thionyl chloride catalyzed by N,N-dimethylformamide (DMF) to form 3-chloropropionyl chloride.
- Friedel-Crafts type reaction of 3-chloropropionyl chloride with ethylene gas in the presence of Lewis acid catalysts (e.g., aluminum chloride) to yield 1,5-dichloro-3-pentanone.
The ring closure is achieved by reacting 1,5-dichloro-3-pentanone with a primary amine (e.g., methylamine, benzylamine, aniline) in solvents such as methanol, ethanol, or DMF at 40-80 °C for about 4 hours.
This method boasts mild reaction conditions, wide raw material availability, high yields, and scalability for industrial production.
Representative Reaction Scheme:
$$
\text{1,5-dichloro-3-pentanone} + R-NH_2 \xrightarrow[\text{40-80 °C}]{\text{solvent}} \text{N-substituted this compound}
$$
Where R = alkyl (C1-C8), phenyl, benzyl, or hydrogen (for this compound).
- Avoids decarboxylation and dealkoxylation steps common in other methods, improving atom economy.
- Operates under normal pressure and moderate temperatures.
- Uses inexpensive and readily available starting materials such as vinylformic acid, ethylene, and hydrochloric acid.
Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | Vinylformic acid, DMF, phosphorus trichloride | 70 | 5 hours | 83.6 | 90.2 |
2 | 3-Chloropropionyl chloride, AlCl3, ethylene gas | 0-5 | 3-4 hours | 93 | 85.6 |
3 | 1,5-Dichloro-3-pentanone, primary amine, MeOH | 60-67 | 4 hours | 92.1 | 88.2 |
- The primary amine can be benzylamine, aniline, methylamine, etc., allowing synthesis of various N-substituted derivatives.
- The process includes post-reaction workup with filtration, pH adjustment, solvent extraction, and drying to isolate the product.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The etherification followed by hydrolysis method is a robust and proven industrial process for preparing this compound hydrochloride hydrate with high purity and good yield. It is suitable for facilities equipped for acid catalysis and vacuum distillation.
The ring-closing method using 1,5-dichloro-3-pentanone and primary amines offers a versatile and economically attractive route, especially for N-substituted derivatives of this compound. Its mild conditions and use of inexpensive raw materials make it highly attractive for large-scale synthesis.
Selection of method depends on the desired derivative, available infrastructure, cost constraints, and purity requirements.
This detailed review integrates diverse authoritative sources and patent disclosures to provide a comprehensive understanding of this compound preparation methods relevant for research and industrial application.
Properties
IUPAC Name |
piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJHQPZVIGNGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194488 | |
Record name | 4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41661-47-6 | |
Record name | 4-Piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41661-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041661476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WP1EA7UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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